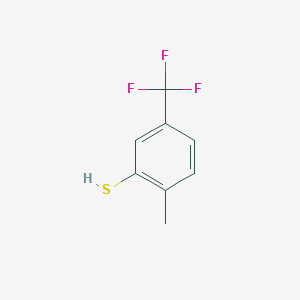

2-Methyl-5-(trifluoromethyl)benzenethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-5-(trifluoromethyl)benzenethiol is an organic compound with the molecular formula C8H7F3S It is a derivative of benzenethiol, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)benzenethiol can be achieved through several methodsFor instance, starting with 2-methylbenzenethiol, the trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Sulfides.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)benzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-5-(trifluoromethyl)benzenethiol exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its potential as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

- 2-(Trifluoromethyl)benzenethiol

- 3,5-Bis(trifluoromethyl)benzenethiol

- 4-(Trifluoromethyl)thiophenol

Uniqueness

2-Methyl-5-(trifluoromethyl)benzenethiol is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .

Biological Activity

2-Methyl-5-(trifluoromethyl)benzenethiol, also known as trifluoromethylated thiophenol, is a compound of significant interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group (-CF3) is known to enhance the biological properties of organic compounds, making them more potent in various applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiol group (-SH), which is responsible for its reactivity and interaction with biological systems. The presence of the trifluoromethyl group significantly influences its lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. Studies have shown that derivatives of thiophenols, including those with trifluoromethyl substitutions, possess significant inhibitory effects against various microbial strains. For instance, a study highlighted that certain trifluoromethylated benzenethiols demonstrated potent antifungal activity against Candida albicans with minimal inhibitory concentrations (MIC) as low as 15.6 μg/mL .

Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. Compounds with similar structures have shown substantial radical scavenging activities against reactive oxygen species (ROS). The antioxidant effect is often attributed to the thiol group, which can donate electrons and neutralize free radicals .

Anti-Tyrosinase Activity

The compound has also been investigated for its potential as an anti-tyrosinase agent. Tyrosinase is an enzyme involved in melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders. Trifluoromethylated compounds have been reported to inhibit tyrosinase activity significantly, making them promising candidates for cosmetic applications .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiol group can interact with active sites on enzymes, leading to inhibition. For example, the inhibition of tyrosinase involves binding at the enzyme's active site, preventing substrate conversion.

- Radical Scavenging : The ability of the compound to donate hydrogen atoms from the thiol group allows it to neutralize free radicals effectively.

- Cell Membrane Interaction : The lipophilic nature imparted by the trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and subsequent biological effects.

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various thiophenols' antimicrobial efficacy, this compound was found to exhibit superior activity against Staphylococcus aureus and Escherichia coli, with IC50 values significantly lower than non-fluorinated analogs .

Study 2: Antioxidant Activity

A study assessing the antioxidant capacity of several trifluoromethylated compounds revealed that this compound demonstrated a high degree of effectiveness in scavenging DPPH radicals, indicating its potential use in formulations aimed at oxidative stress mitigation .

Properties

CAS No. |

1429056-31-4 |

|---|---|

Molecular Formula |

C8H7F3S |

Molecular Weight |

192.20 g/mol |

IUPAC Name |

2-methyl-5-(trifluoromethyl)benzenethiol |

InChI |

InChI=1S/C8H7F3S/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3 |

InChI Key |

WTOMSKLVOCBZBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.